Cas no 87054-14-6 (2-(Benzyloxy)-5-chlorobenzo[d]oxazole)

2-(Benzyloxy)-5-chlorobenzo[d]oxazole is a heterocyclic compound featuring a benzoxazole core substituted with a benzyloxy group at the 2-position and a chloro group at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The benzyloxy group enhances solubility in organic solvents, facilitating further functionalization, while the chloro substituent offers a reactive site for cross-coupling reactions. Its stability under standard conditions ensures ease of handling and storage. This compound is particularly useful in constructing complex molecular frameworks, serving as a versatile building block for targeted synthesis applications.
2-(Benzyloxy)-5-chlorobenzo[d]oxazole structure
87054-14-6 structure
商品名:2-(Benzyloxy)-5-chlorobenzo[d]oxazole
CAS番号:87054-14-6
MF:C14H10NO2Cl
メガワット:259.6877
CID:1094658
PubChem ID:13028430

2-(Benzyloxy)-5-chlorobenzo[d]oxazole 化学的及び物理的性質

名前と識別子

    • 2-(Benzyloxy)-5-chlorobenzo[d]oxazole
    • 87054-14-6
    • 5-chloro-2-phenylmethoxy-1,3-benzoxazole
    • 2-(BENZYLOXY)-5-CHLORO-1,3-BENZOXAZOLE
    • インチ: InChI=1S/C14H10ClNO2/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2
    • InChIKey: LBISIEZYIUJEGH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)COC2=NC3=C(C=CC(=C3)Cl)O2

計算された属性

  • せいみつぶんしりょう: 259.0400063g/mol
  • どういたいしつりょう: 259.0400063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

2-(Benzyloxy)-5-chlorobenzo[d]oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM160966-1g
2-(benzyloxy)-5-chlorobenzo[d]oxazole
87054-14-6 95%
1g
$*** 2023-05-29
Crysdot LLC
CD11040006-1g
2-(Benzyloxy)-5-chlorobenzo[d]oxazole
87054-14-6 95+%
1g
$698 2024-07-18
Chemenu
CM160966-1g
2-(benzyloxy)-5-chlorobenzo[d]oxazole
87054-14-6 95%
1g
$660 2021-06-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744695-1g
2-(Benzyloxy)-5-chlorobenzo[d]oxazole
87054-14-6 98%
1g
¥5458.00 2024-04-27

2-(Benzyloxy)-5-chlorobenzo[d]oxazole 関連文献

2-(Benzyloxy)-5-chlorobenzo[d]oxazoleに関する追加情報

Introduction to 2-(Benzyloxy)-5-chlorobenzo[d]oxazole (CAS No. 87054-14-6) and Its Emerging Applications in Chemical Biology

The compound 2-(Benzyloxy)-5-chlorobenzo[d]oxazole (CAS No. 87054-14-6) represents a significant advancement in the realm of chemical biology, particularly in the development of novel pharmaceutical agents and bioactive molecules. This heterocyclic compound, characterized by its benzyloxy and chloro substituents on a benzo[d]oxazole core, has garnered considerable attention due to its structural versatility and potential therapeutic applications. The benzo[d]oxazole scaffold is well-documented for its role in medicinal chemistry, often serving as a privileged structure in drug discovery programs due to its ability to interact with biological targets in a highly specific manner.

In recent years, the exploration of 2-(Benzyloxy)-5-chlorobenzo[d]oxazole has been extended into various research domains, including anticancer, anti-inflammatory, and antimicrobial studies. The presence of the chloro group at the 5-position enhances the compound's electronic properties, making it a valuable candidate for further derivatization and functionalization. This modification allows for fine-tuning of its pharmacokinetic and pharmacodynamic profiles, which is crucial for optimizing drug-like properties such as solubility, bioavailability, and target affinity.

One of the most compelling aspects of 2-(Benzyloxy)-5-chlorobenzo[d]oxazole is its potential as a scaffold for developing small-molecule inhibitors targeting key biological pathways implicated in diseases like cancer. For instance, studies have demonstrated that benzo[d]oxazole derivatives can modulate the activity of enzymes such as kinases and phosphodiesterases, which are often dysregulated in tumor cells. The benzyloxy side chain provides a hydrophobic pocket that can be exploited to enhance binding affinity to protein targets, while the chloro group serves as a hydrogen bond acceptor or π-stacking interaction partner.

Recent advancements in computational chemistry have enabled more efficient virtual screening and design of derivatives based on 2-(Benzyloxy)-5-chlorobenzo[d]oxazole. Molecular docking simulations have identified promising analogs with enhanced binding interactions to specific therapeutic targets. These simulations not only accelerate the drug discovery process but also provide insights into the structural determinants that govern target binding affinity and selectivity. Such computational approaches are increasingly integrated into high-throughput screening (HTS) pipelines, allowing researchers to rapidly evaluate large libraries of compounds for their potential biological activity.

The synthesis of 2-(Benzyloxy)-5-chlorobenzo[d]oxazole itself presents an interesting challenge due to the need for precise regioselective functionalization of the benzo[d]oxazole core. Modern synthetic methodologies have improved the efficiency and yield of key transformations, enabling access to complex derivatives with high purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzyloxy moiety, while nucleophilic aromatic substitution reactions have been employed to introduce the chloro group at the desired position.

From a pharmacological perspective, 2-(Benzyloxy)-5-chlorobenzo[d]oxazole has shown promise in preclinical models as an inhibitor of certain cancer-related pathways. For example, preliminary studies suggest that it may interfere with the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Additionally, its ability to modulate microtubule dynamics has been explored in models of neurodegenerative diseases, where dysregulation of microtubule stability contributes to neuronal dysfunction.

The versatility of 2-(Benzyloxy)-5-chlorobenzo[d]oxazole extends beyond oncology; it has also been investigated for its potential antimicrobial properties. The structural features present in this compound allow it to interact with bacterial enzymes and cellular components, potentially disrupting essential metabolic pathways or membrane integrity. Such interactions are being studied to identify novel mechanisms of action against resistant bacterial strains, addressing a growing global health concern.

In conclusion,2-(Benzyloxy)-5-chlorobenzo[d]oxazole (CAS No. 87054-14-6) stands out as a versatile scaffold with significant potential across multiple therapeutic areas. Its unique structural features enable targeted modifications to optimize biological activity and drug-like properties. As research continues to uncover new applications for this compound and its derivatives,2-(Benzyloxy)-5-chlorobenzo[d]oxazole is poised to play an increasingly important role in chemical biology and pharmaceutical development.

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